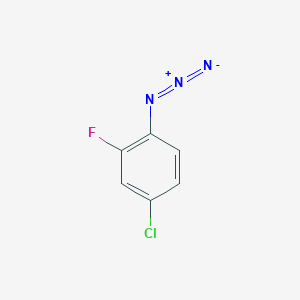

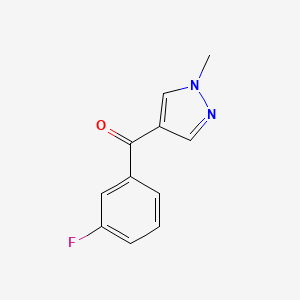

4-(3-fluorobenzoyl)-1-methyl-1H-pyrazole

Übersicht

Beschreibung

The compound “4-(3-fluorobenzoyl)-1-methyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The presence of the fluorobenzoyl group suggests that this compound may have unique properties compared to other pyrazoles.

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a pyrazole ring attached to a fluorobenzoyl group at the 4-position .Wissenschaftliche Forschungsanwendungen

Photo-Switch and Logic Gate Applications

A study by Xie et al. explored compounds containing a pyrazolone-ring unit, demonstrating reversible photochromic properties and the ability to form an INHIBIT logic gate based on their photochromic mechanism. This research suggests potential applications in developing photo-switchable and logic gate devices (X. Xie et al., 2009).

Anticancer Activity

Research by Hammam et al. involved synthesizing novel fluoro substituted benzo[b]pyran compounds showing significant anticancer activity against lung, breast, and CNS cancer cell lines. These findings highlight the therapeutic potential of fluorinated pyrazoles in cancer treatment (A. G. Hammam et al., 2005).

Synthetic Methods for Fluoropyrazoles

Surmont et al. developed a synthetic strategy for 3-amino-4-fluoropyrazoles, which are of considerable interest as building blocks in medicinal chemistry due to their functionality allowing further diversification (Riccardo Surmont et al., 2011).

Diels–Alder Reactivity

Abularrage et al. investigated the synthesis and Diels–Alder reactivity of 4-fluoro-4-methyl-4H-pyrazoles, finding that late-stage fluorination offers a reliable route to these compounds. The study provides insights into the reactivity of fluorinated pyrazoles, which could be useful in "click" chemistry applications (Nile S. Abularrage et al., 2020).

Fluorogenic Copper-Free Click Ligations

Favre et al. described the use of sydnones for highly fluorescent turn-on copper-free click cycloadditions with fluorogenic dibenzocyclooctyne. This novel fluorogenic system may have broad applications in chemical biology (Camille Favre et al., 2018).

Wirkmechanismus

Target of action

The fluorobenzoyl group could potentially increase the compound’s binding affinity to its target .

Mode of action

Without specific information, it’s difficult to say exactly how “4-(3-fluorobenzoyl)-1-methyl-1H-pyrazole” interacts with its targets. Many drugs work by binding to their target and either activating or inhibiting its function .

Biochemical pathways

Drugs with similar structures often affect pathways involved in signal transduction, metabolism, or cell cycle regulation .

Pharmacokinetics

The presence of a fluorine atom could potentially affect the compound’s bioavailability and metabolic stability .

Result of action

Without specific information, it’s difficult to say exactly what the molecular and cellular effects of “4-(3-fluorobenzoyl)-1-methyl-1H-pyrazole” are. Many drugs work by altering the function of their target, which can lead to changes in cellular behavior .

Action environment

The action, efficacy, and stability of “4-(3-fluorobenzoyl)-1-methyl-1H-pyrazole” could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

Eigenschaften

IUPAC Name |

(3-fluorophenyl)-(1-methylpyrazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c1-14-7-9(6-13-14)11(15)8-3-2-4-10(12)5-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQRFSGRHVONHAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B1523078.png)

![tert-butyl N-[1-(piperidin-2-yl)ethyl]carbamate](/img/structure/B1523079.png)

![3-Amino-4-[(2-methoxyethyl)amino]benzene-1-sulfonamide](/img/structure/B1523084.png)